molecular formula C15H14N2O3 B4920257 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine

5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine

Cat. No.: B4920257
M. Wt: 270.28 g/mol
InChI Key: LKTFJJZWCRZHAS-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting translation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro and in vivo. It has been shown to have minimal effects on cell viability and proliferation, and does not induce significant changes in biochemical markers of toxicity or inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine for lab experiments is its potent antibacterial and antifungal activity. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is that it may exhibit some degree of toxicity towards certain cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine. One area of interest is the development of more potent and selective analogs of this compound for use as antibacterial and antifungal agents. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new targets for antibacterial and antifungal therapy. Additionally, the potential applications of this compound in material science and organic synthesis are also areas of interest for future research.

Synthesis Methods

The synthesis of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde and phenylglycine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and reduction. Other methods for synthesizing this compound include the use of different starting materials and conditions.

Scientific Research Applications

The potential applications of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine in scientific research are diverse. One of the most significant applications is in medicinal chemistry, where it has been studied for its potential as an antibacterial and antifungal agent. Studies have shown that this compound exhibits potent activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Properties

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-9,14-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTFJJZWCRZHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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